molecular formula C13H8Cl3NO2 B15074936 Phenol, 2,4,5-trichloro-, carbanilate CAS No. 22001-41-8

Phenol, 2,4,5-trichloro-, carbanilate

Cat. No.: B15074936
CAS No.: 22001-41-8
M. Wt: 316.6 g/mol
InChI Key: IRZTYZDHWKOEBC-UHFFFAOYSA-N
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Description

Phenol, 2,4,5-trichloro-, carbanilate is an organochlorine compound with the molecular formula C₆H₃Cl₃O. It is known for its use as a fungicide and herbicide . The compound is characterized by the presence of three chlorine atoms attached to the phenol ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,4,5-trichloro-, carbanilate can be synthesized through the chlorination of phenol under controlled conditions. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and concentration of reactants, are carefully controlled to ensure selective chlorination at the 2, 4, and 5 positions on the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4,5-trichloro-, carbanilate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated phenols, quinones, and substituted phenols .

Scientific Research Applications

Phenol, 2,4,5-trichloro-, carbanilate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on biological systems, including its potential as an antimicrobial agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of fungal infections.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of Phenol, 2,4,5-trichloro-, carbanilate involves the disruption of cellular processes in target organisms. The compound interacts with cellular membranes and enzymes, leading to cell death. The molecular targets include enzymes involved in cellular respiration and membrane integrity .

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,4,6-trichloro-: Similar in structure but with chlorine atoms at different positions.

    Phenol, 2,4-dichloro-: Contains two chlorine atoms instead of three.

    Phenol, 4-chloro-: Contains only one chlorine atom.

Uniqueness

Phenol, 2,4,5-trichloro-, carbanilate is unique due to the specific positioning of the chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly effective as a fungicide and herbicide compared to its less chlorinated counterparts .

Properties

CAS No.

22001-41-8

Molecular Formula

C13H8Cl3NO2

Molecular Weight

316.6 g/mol

IUPAC Name

(2,4,5-trichlorophenyl) N-phenylcarbamate

InChI

InChI=1S/C13H8Cl3NO2/c14-9-6-11(16)12(7-10(9)15)19-13(18)17-8-4-2-1-3-5-8/h1-7H,(H,17,18)

InChI Key

IRZTYZDHWKOEBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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